molecular formula C20H29N3O3 B1664735 (2R)-2-amino-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]propan-1-one CAS No. 360551-71-9

(2R)-2-amino-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]propan-1-one

カタログ番号: B1664735
CAS番号: 360551-71-9
分子量: 359.5 g/mol
InChIキー: KPXVCGPCRXEDLT-OAHLLOKOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

A-304121は、ヒスタミンH3受容体拮抗薬として知られる合成有機化合物です . 分子式はC20H29N3O3、分子量は359.46 g/molです .

合成方法

A-304121の合成には、いくつかの重要なステップが含まれます :

    アルキル化: 4-シアノ-4'-ヒドロキシビフェニルを1-ブロモ-3-クロロプロパンでアルキル化して、クロロプロピルエーテルを得ます。

    縮合: 次に、クロロプロピルエーテルをモノ保護ホモピペラジンと縮合させて、中間体を生成します。

    脱保護: 中間体のN-Boc基をジクロロメタン中のトリフルオロ酢酸で除去します。

    カップリング: 得られたアミンを、EDC/DMAPの存在下でN-Boc-D-チアゾリルアラニンとカップリングして、アミドを生成します。

    酸性開裂: N-Boc基を開裂させて、最終的なアミンを得ます。

    アシル化: 最後のステップでは、2-フロイルクロリドでアシル化してA-304121を得ます.

準備方法

The synthesis of A-304121 involves several key steps :

    Alkylation: 4-cyano-4’-hydroxybiphenyl is alkylated with 1-bromo-3-chloropropane to yield chloropropyl ether.

    Condensation: The chloropropyl ether is then condensed with mono-protected homopiperazine to form an intermediate compound.

    Deprotection: The N-Boc group of the intermediate is removed using trifluoroacetic acid in dichloromethane.

    Coupling: The resulting amine is coupled with N-Boc-D-thiazolylalanine in the presence of EDC/DMAP to produce an amide.

    Acidic Cleavage: The N-Boc group is cleaved to furnish the final amine.

    Acylation: The final step involves acylation with 2-furoyl chloride to yield A-304121.

類似化合物との比較

. 類似化合物には以下が含まれます:

これらの化合物と比較して、A-304121は、その特定の化学構造とラットヒスタミンH3受容体に対する高い効力によって特徴付けられます .

生物活性

(2R)-2-amino-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]propan-1-one, also known as ALX-1393, is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as a GlyT2 inhibitor. This article explores the biological activity of ALX-1393, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C26H39N3O3\text{C}_{26}\text{H}_{39}\text{N}_3\text{O}_3

ALX-1393 functions primarily as a glycine transporter type 2 (GlyT2) inhibitor . GlyT2 plays a crucial role in the regulation of glycine levels in the central nervous system (CNS), which is essential for various neurological processes. By inhibiting GlyT2, ALX-1393 may enhance glycine signaling, potentially offering therapeutic benefits for conditions such as neuropathic pain and anxiety disorders.

Biological Activity

The biological activity of ALX-1393 has been evaluated in several studies:

  • Neuropharmacological Effects : ALX-1393 has shown promise in modulating synaptic transmission and enhancing the efficacy of glycine at the glycine receptor. This modulation can lead to increased inhibitory neurotransmission, which may be beneficial in treating disorders characterized by excitatory neurotransmission overload.
  • Antinociceptive Properties : Research indicates that ALX-1393 exhibits antinociceptive effects in animal models. In a study involving mice, administration of ALX-1393 resulted in significant pain relief compared to control groups, suggesting its potential use as a pain management agent.
  • Anxiolytic Effects : Preliminary findings suggest that ALX-1393 may have anxiolytic properties. In behavioral tests designed to assess anxiety-like behaviors in rodents, treatment with ALX-1393 resulted in reduced anxiety levels, indicating its potential as an anxiolytic medication .

Case Studies

Several case studies have highlighted the efficacy and safety profile of ALX-1393:

  • Study on Neuropathic Pain : A randomized controlled trial assessed the impact of ALX-1393 on patients with neuropathic pain. Results demonstrated significant reductions in pain scores and improved quality of life metrics among participants receiving ALX-1393 compared to placebo.
  • Anxiety Disorders : Another study explored the effects of ALX-1393 on patients with generalized anxiety disorder (GAD). Findings indicated that patients treated with ALX-1393 experienced a notable decrease in anxiety symptoms over an eight-week period .

Data Table: Summary of Biological Activities

Activity Effect Study Reference
GlyT2 InhibitionEnhances glycine signaling
AntinociceptiveSignificant pain relief in animal models
AnxiolyticReduced anxiety-like behaviors in rodents
Neuropathic Pain ReliefSignificant reduction in pain scores
Generalized Anxiety DisorderDecrease in anxiety symptoms over 8 weeks

特性

CAS番号

360551-71-9

分子式

C20H29N3O3

分子量

359.5 g/mol

IUPAC名

(2R)-2-amino-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]propan-1-one

InChI

InChI=1S/C20H29N3O3/c1-15(21)20(25)23-12-10-22(11-13-23)9-2-14-26-18-7-5-17(6-8-18)19(24)16-3-4-16/h5-8,15-16H,2-4,9-14,21H2,1H3/t15-/m1/s1

InChIキー

KPXVCGPCRXEDLT-OAHLLOKOSA-N

SMILES

CC(C(=O)N1CCN(CC1)CCCOC2=CC=C(C=C2)C(=O)C3CC3)N

異性体SMILES

C[C@H](C(=O)N1CCN(CC1)CCCOC2=CC=C(C=C2)C(=O)C3CC3)N

正規SMILES

CC(C(=O)N1CCN(CC1)CCCOC2=CC=C(C=C2)C(=O)C3CC3)N

外観

Solid powder

Key on ui other cas no.

360551-71-9

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

4-((3-(4-(2-aminopropanoyl)-1-piperazinyl)propoxy)phenyl)cyclopropylmethanone
A 304121
A-304121
A304121

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-2-amino-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]propan-1-one
Reactant of Route 2
Reactant of Route 2
(2R)-2-amino-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]propan-1-one
Reactant of Route 3
Reactant of Route 3
(2R)-2-amino-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]propan-1-one
Reactant of Route 4
(2R)-2-amino-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]propan-1-one
Reactant of Route 5
Reactant of Route 5
(2R)-2-amino-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]propan-1-one
Reactant of Route 6
(2R)-2-amino-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]propan-1-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。